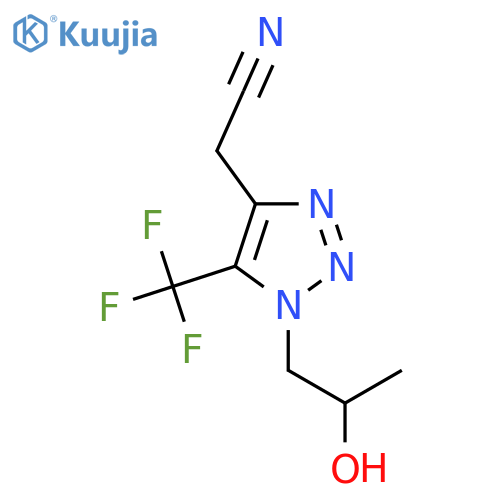Cas no 2172212-56-3 (2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

2172212-56-3 structure
商品名:2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile
2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile
- EN300-1599274
- 2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
- 2172212-56-3
-
- インチ: 1S/C8H9F3N4O/c1-5(16)4-15-7(8(9,10)11)6(2-3-12)13-14-15/h5,16H,2,4H2,1H3
- InChIKey: LCDVGISYJVOWQE-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CC#N)N=NN1CC(C)O)(F)F
計算された属性
- せいみつぶんしりょう: 234.07284541g/mol
- どういたいしつりょう: 234.07284541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 74.7Ų
2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1599274-0.25g |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 0.25g |
$1683.0 | 2023-06-04 | ||
| Enamine | EN300-1599274-50mg |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 50mg |
$1537.0 | 2023-09-23 | ||
| Enamine | EN300-1599274-2.5g |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 2.5g |
$3585.0 | 2023-06-04 | ||
| Enamine | EN300-1599274-1000mg |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 1000mg |
$1829.0 | 2023-09-23 | ||
| Enamine | EN300-1599274-0.1g |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 0.1g |
$1610.0 | 2023-06-04 | ||
| Enamine | EN300-1599274-250mg |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 250mg |
$1683.0 | 2023-09-23 | ||
| Enamine | EN300-1599274-5000mg |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 5000mg |
$5304.0 | 2023-09-23 | ||
| Enamine | EN300-1599274-100mg |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 100mg |
$1610.0 | 2023-09-23 | ||
| Enamine | EN300-1599274-10.0g |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 10g |
$7866.0 | 2023-06-04 | ||
| Enamine | EN300-1599274-1.0g |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 1g |
$1829.0 | 2023-06-04 |
2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
2172212-56-3 (2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile) 関連製品
- 506-17-2(cis-Vaccenic acid)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
